1,2-Diphenyl-1H-indole-3-ethylamine
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, celebrated for its prevalence in natural products and its versatile role in drug design. researchgate.net This nitrogen-containing heterocyclic compound is a fundamental building block for a multitude of pharmacologically active agents. researchgate.netsemanticscholar.org Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets, particularly enzymes and receptors. nih.gov
Researchers have successfully incorporated the indole nucleus into drugs targeting a diverse range of conditions, including cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions. researchgate.netnih.gov The adaptability of the indole ring allows for the synthesis of large libraries of derivatives, enabling the fine-tuning of pharmacological activity and the development of highly potent and selective therapeutic candidates. growingscience.com The continued exploration of indole-based compounds underscores their immense potential in addressing significant healthcare challenges. researchgate.netrsc.org
Role of the Ethanamine Moiety in Bioactive Compounds
The ethanamine (or ethylamine) side chain is a common feature in many bioactive molecules, imparting crucial physicochemical properties that influence their pharmacological profiles. rasayanjournal.co.innih.govepa.gov As a primary amine, it can act as a nucleophilic base and is often protonated at physiological pH, allowing for the formation of ionic bonds with biological targets. rasayanjournal.co.in
A prominent example of the ethanamine moiety's importance is found in tryptamine (B22526), an endogenous monoamine neurotransmitter and the parent compound of many psychedelic and therapeutic agents. echemi.comwww.gov.ukwikidata.org In tryptamine, the ethanamine group is attached to the C3 position of the indole ring, a structural feature shared with 1,2-Diphenyl-1H-indole-3-ethylamine. echemi.comnih.gov This side chain is critical for the interaction of tryptamines with serotonin (B10506) receptors and other targets within the central nervous system. The flexibility and basicity of the ethanamine moiety are key to the biological activity of many indole-containing compounds.
Structural Elucidation and Research Genesis of this compound
This compound, also referred to in the literature as DPIE, is a synthetic indole derivative with the chemical formula C₂₂H₂₀N₂. echemi.com
The genesis of research into this specific compound stems from efforts to identify small molecules capable of modulating the activity of interleukin-1 beta (IL-1β). researchgate.netresearchgate.net IL-1β is a pro-inflammatory cytokine deeply implicated in a range of autoimmune diseases and host responses to infection. researchgate.net The primary therapeutic strategy in this area has often involved protein-based drugs, such as monoclonal antibodies, which can have limitations. researchgate.net The search for small organic molecules, like DPIE, that can regulate IL-1β signaling pathways represents a significant area of interest in drug discovery. researchgate.net
Overview of Research Trajectories for this compound and Related Analogues
Initial research on this compound has focused on its effects on pro-inflammatory cytokine production. researchgate.netresearchgate.net Studies have shown that DPIE can augment the production of cytokines like IL-6 and IL-8 in human oral cells stimulated with IL-1β. researchgate.net This has led to further investigations into how structural modifications of the DPIE scaffold affect this activity.
To explore the structure-activity relationship, researchers have synthesized a series of DPIE derivatives by introducing various substituents at the 1, 2, and 3 positions of the indole nucleus. researchgate.net Docking simulations have been employed to predict how these analogues might bind to the interleukin-1 receptor (IL-1R1). researchgate.net The findings indicate that modifications to the indole core can significantly alter the compound's effect on cytokine production, with some derivatives enhancing the pro-inflammatory response while others diminish it. researchgate.net This line of inquiry suggests that the this compound scaffold is a tunable platform for developing modulators of the IL-1β signaling pathway, with potential applications in the study and treatment of inflammatory diseases. researchgate.net
Further research on related indole ethylamine (B1201723) derivatives has explored their potential as lipid metabolism regulators, highlighting the versatility of this chemical class. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
28856-24-8 |
|---|---|
Molecular Formula |
C22H20N2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(1,2-diphenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C22H20N2/c23-16-15-20-19-13-7-8-14-21(19)24(18-11-5-2-6-12-18)22(20)17-9-3-1-4-10-17/h1-14H,15-16,23H2 |
InChI Key |
RUAJRKRPPGDWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Diphenyl 1h Indole 3 Ethylamine and Its Analogues
Historical Evolution of Indole-Ethanamine Synthesis
The journey to synthesize complex indole-ethanamines is rooted in the broader history of indole (B1671886) chemistry. nih.govirjmets.com Early methods, developed in the late 19th and early 20th centuries, established the fundamental frameworks for constructing the indole ring. irjmets.com
Key classical syntheses that have influenced the field include:
Fischer Indole Synthesis (1883): This venerable and still widely used method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. nih.govirjmets.com It remains a cornerstone for creating various indole scaffolds.
Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline (B41778), providing a direct route to 2-arylindoles. nih.govirjmets.com
Madelung Synthesis (1912): This process utilizes the intramolecular cyclization of N-acyl-o-toluidines at high temperatures with a strong base to form indoles. irjmets.com It is particularly effective for producing 2-substituted indoles. irjmets.com
Leimgruber-Batcho Indole Synthesis (1976): A highly versatile method that starts from o-nitrotoluenes, this synthesis is valued for its efficiency and applicability to both electron-rich and electron-deficient indoles. irjmets.com
These foundational methods have been continuously refined. Modern advancements often focus on improving reaction conditions, expanding substrate scope, and developing metal-catalyzed processes, such as the palladium-catalyzed cyclization reported by Stephen L. Buchwald, to achieve higher yields and greater molecular diversity. nih.gov The synthesis of the ethylamine (B1201723) side chain, often starting from tryptamine (B22526) or indole-3-carboxaldehyde (B46971), has also seen significant development. nih.govtci-thaijo.org A common modern approach involves the Henry reaction of indole-3-carboxaldehyde followed by the reduction of the nitro group to form the desired ethylamine moiety. tci-thaijo.org
Targeted Synthesis of 1,2-Diphenyl-1H-indole-3-ethylamine
The specific architecture of this compound, often abbreviated as DPIE, requires a multi-step, targeted approach that precisely installs the phenyl groups at the N1 and C2 positions and the ethylamine group at the C3 position. researchgate.net
The synthesis of DPIE and its analogues typically employs a convergent strategy where key fragments are prepared separately before being combined. A common route starts with the commercially available precursor 2-phenylindole (B188600).
A representative synthetic pathway proceeds as follows: researchgate.net
N-Phenylation: 2-phenylindole is reacted with iodobenzene (B50100) in the presence of a copper catalyst to yield 1,2-diphenyl-1H-indole.
Gramine-type reaction: The resulting 1,2-diphenyl-1H-indole undergoes an aminomethylation reaction (a variant of the Mannich reaction) at the C3 position. This is typically achieved using dimethylamine (B145610) and formaldehyde (B43269) to introduce a dimethylaminomethyl group.
Cyanation: The dimethylaminomethyl group is then displaced by a cyanide ion (using, for example, sodium or potassium cyanide) to form 1,2-diphenyl-1H-indole-3-acetonitrile.
Reduction: The final step is the reduction of the nitrile group to a primary amine. This is commonly accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) to afford the target compound, this compound.
This sequence represents a robust and adaptable route to the core DPIE structure.
Each step in the synthesis of DPIE involves well-understood reaction mechanisms.
The copper-catalyzed N-phenylation is a type of Ullmann condensation. The mechanism involves the oxidative addition of iodobenzene to a copper(I) species, followed by reaction with the deprotonated indole nitrogen and subsequent reductive elimination to form the C-N bond.
The C3-aminomethylation proceeds via the formation of an electrophilic Eschenmoser's salt equivalent, which is attacked by the electron-rich C3 position of the indole ring. This is a classic electrophilic substitution reaction on the indole nucleus.
The conversion of the gramine-type intermediate to the acetonitrile (B52724) involves the formation of a stabilized carbocation at the C3-methylene position upon departure of the dimethylamine leaving group, which is then trapped by the cyanide nucleophile.
The reduction of the nitrile with LiAlH₄ is a standard nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup to yield the primary amine.
Characterization of intermediates is crucial for ensuring the success of each step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS) are used to confirm the structure and purity of compounds like 1,2-diphenyl-1H-indole and 1,2-diphenyl-1H-indole-3-acetonitrile before proceeding to the next reaction. nih.govnih.gov
Design and Synthesis of this compound Derivatives
To investigate structure-activity relationships, derivatives of DPIE are synthesized by making strategic modifications at various positions on the molecule. researchgate.net
Systematic modifications of the indole scaffold allow for the exploration of chemical space around the core DPIE structure. researchgate.net
N1-Position: The phenyl group at the N1 position can be replaced with other aryl or alkyl groups. This is achieved by starting the synthetic sequence with an appropriately substituted iodobenzene in the copper-catalyzed N-phenylation step. For example, using substituted iodobenzenes allows for the introduction of functionalities like methoxy (B1213986) or chloro groups onto the N1-phenyl ring. researchgate.net
C2-Position: Diversification at the C2 position involves starting with different 2-substituted indoles. For instance, beginning with a 2-alkylindole instead of 2-phenylindole would lead to a different class of analogues.
C3-Position: The C3 position is a key site for modification. One strategy involves intercepting the synthetic pathway at the 1,2-diphenyl-1H-indole stage and introducing different side chains. For example, instead of the aminomethylation/cyanation/reduction sequence, one could perform a Vilsmeier-Haack reaction to install a formyl group, which can then be elaborated into various other functionalities. Another approach involves modifying the intermediate gramine (B1672134) derivative with different nucleophiles to generate diverse C3-substituted analogues. researchgate.net
A study on DPIE derivatives synthesized three distinct types by introducing various substituents at these positions to modulate biological activity. researchgate.net
The ethylamine side chain is another critical component for modification. researchgate.net Alterations can be made to the length of the alkyl chain or by substituting the primary amine.
N-Alkylation/N-Acylation: The primary amine of DPIE can be readily converted into secondary or tertiary amines through reductive amination with aldehydes or ketones, or into amides via acylation with acid chlorides or anhydrides.
Chain Homologation: To synthesize analogues with a longer side chain (e.g., a propanamine or butanamine), the synthetic route can be adapted. For example, instead of forming the acetonitrile, the C3 position could be acylated (Friedel-Crafts acylation), and the resulting ketone could be subjected to a Wittig reaction or other chain-extension methodologies before reduction of the functional groups to yield the final amine.
These modifications allow for fine-tuning the properties of the molecule. The orientation of the ethylamine side chain relative to the indole ring is also a key structural feature. researchgate.net
Application of Multicomponent Reactions in Analog Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. baranlab.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries. baranlab.orgrsc.org For the synthesis of indole-3-ethylamine analogues, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant. researchgate.net
The Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.com By strategically choosing these components, a wide variety of substituted indole precursors can be assembled. For instance, an appropriately substituted aniline can serve as the amine component, which, after the Ugi reaction, can undergo a subsequent cyclization step to form the indole ring. rsc.orgrsc.org A notable example is the two-step synthesis of indole-2-carboxamides, which involves an Ugi-4CR followed by an acid-catalyzed cyclization, demonstrating a sustainable and mild approach to C2-functionalized indoles. rsc.orgrsc.org
The Passerini three-component reaction (P-3CR), which combines a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide, is another valuable MCR. researchgate.netnih.gov While it typically produces α-acyloxy carboxamides, modifications and subsequent transformations can lead to the desired indole framework. Both Ugi and Passerini reactions are instrumental in diversity-oriented synthesis, enabling the creation of extensive libraries of compounds from readily available building blocks. researchgate.netnih.gov
Furthermore, other MCRs have been developed for indole synthesis. A one-pot, three-component synthesis of indolylnicotinonitriles highlights the use of microwave irradiation to accelerate the reaction. researchgate.net Another example involves a consecutive four-component process that generates 1,2-disubstituted 3-iodoindoles through an alkynylation–cyclization–iodination–alkylation sequence, providing a direct route to trisubstituted indoles. nih.gov These MCR strategies fundamentally align with the principles of green chemistry by offering convergent and atom-economical pathways to complex molecular architectures. rsc.org
Catalytic Approaches and Modern Synthetic Techniques
Modern synthetic chemistry has heavily relied on the development of novel catalytic systems to construct and functionalize the indole nucleus with high efficiency and selectivity. bohrium.com Transition-metal catalysis, in particular, has provided powerful methods for forming the key C-N and C-C bonds required for the synthesis of this compound and its analogues. numberanalytics.comresearchgate.net
Palladium-catalyzed reactions are among the most robust methods for N-arylation and the construction of the indole core. organic-chemistry.orgthieme-connect.com The Buchwald-Hartwig amination allows for the efficient N-arylation of indoles with various aryl halides and triflates, which is a key step in introducing the 1-phenyl group. researchgate.netorganic-chemistry.org Similarly, palladium-catalyzed annulation of o-haloanilines with alkynes, such as phenylacetylene, provides a direct route to 2-substituted indoles. nih.gov These methods often supersede classical approaches like the Fischer indole synthesis, which can require harsh conditions. thieme-connect.com
Another powerful strategy that has gained prominence is C-H activation. bohrium.commdpi.com This technique allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus improving step economy. mdpi.com Rhodium(III) and Ruthenium(II)-catalyzed C-H activation/annulation reactions have been successfully employed for the synthesis of various substituted indoles. bohrium.comresearchgate.netresearchgate.net For example, ruthenium-catalyzed [3+2] annulation of anilines with alkynes can be performed in water, a sustainable solvent, to yield 2,3-disubstituted indoles. mdpi.com These methods often utilize a directing group to control the regioselectivity of the functionalization. researchgate.net
The development of asymmetric catalytic methods is crucial for producing enantiomerically enriched indole derivatives. Rhodium-catalyzed asymmetric N-H insertion reactions, for instance, have been used to synthesize axially chiral N-arylindoles with excellent enantiomeric ratios. pku.edu.cn Organocatalysis and biocatalysis are also emerging as sustainable alternatives for indole derivatization. numberanalytics.com
| Catalytic Method | Catalyst/Reagent | Reaction Type | Key Feature | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Bulky Phosphine Ligand | N-Arylation | Mild conditions for coupling indoles with aryl halides. | organic-chemistry.org |
| Sonogashira/Annulation | Pd(PPh₃)₂Cl₂ / CuI | C-C Coupling / Cyclization | One-pot synthesis of 2-substituted indoles from o-haloanilines. | nih.gov |
| C-H Activation/Annulation | [RuCl₂(p-cymene)]₂ | [3+2] Cycloaddition | Direct formation of 2,3-disubstituted indoles in water. | mdpi.com |
| Asymmetric N-H Insertion | Rhodium(II) Tetracarboxylates | Carbene Insertion | Synthesis of axially chiral N-arylindoles. | pku.edu.cn |
Principles of Green Chemistry in the Synthesis of Indole-Ethanamine Analogues
The principles of green chemistry are increasingly guiding the development of new synthetic routes for indole-containing compounds, aiming to reduce environmental impact and enhance sustainability. tandfonline.combridgew.edu These principles focus on aspects such as atom economy, waste prevention, use of safer solvents, and energy efficiency. youtube.com
A core principle of green chemistry is maximizing atom economy , which seeks to incorporate the maximum number of atoms from the reactants into the final product. numberanalytics.comnih.gov Multicomponent reactions (MCRs) are inherently atom-economical as they combine several reactants in a single step, minimizing byproducts. rsc.org Catalytic reactions, especially those involving C-H activation, also contribute to atom economy by eliminating the need for stoichiometric reagents and protecting groups. nih.govnumberanalytics.com For example, a reagentless, 100% atom-economical iodosulfenylation of alkynes has been developed as a sustainable method. rsc.org
Waste prevention is another key tenet. youtube.com The design of syntheses that avoid the generation of hazardous waste is a priority. This can be achieved through catalytic processes that allow for the use of small quantities of catalysts that can be recycled, in contrast to stoichiometric reagents that are consumed and generate waste. numberanalytics.com
The use of safer solvents and auxiliaries is also a critical consideration. youtube.com Many traditional organic reactions utilize volatile and toxic solvents. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or even solvent-free conditions. rsc.orgtandfonline.com For example, Ru-catalyzed C-H activation for indole synthesis has been successfully performed in water. mdpi.com Microwave-assisted synthesis is another technique that often reduces the need for solvents and significantly shortens reaction times, thereby increasing energy efficiency. tandfonline.comresearchgate.net
Finally, the use of renewable feedstocks is a long-term goal. youtube.com While many syntheses still rely on petrochemical starting materials, research into using bio-based starting materials is growing. youtube.comresearchgate.net Biocatalysis, which uses enzymes to perform chemical transformations, represents a highly sustainable approach, often proceeding under mild conditions with high selectivity. researchgate.net
| Green Chemistry Principle | Application in Indole Synthesis | Example | Reference |
| Atom Economy | Use of multicomponent reactions and addition reactions. | Ugi and Passerini reactions for building molecular complexity in one step. | rsc.orgresearchgate.net |
| Waste Prevention | Employing catalytic methods over stoichiometric reagents. | Palladium-catalyzed cross-coupling reactions requiring only small amounts of catalyst. | researchgate.netnumberanalytics.com |
| Safer Solvents | Using water, ethanol, or solvent-free conditions. | Ruthenium-catalyzed C-H activation performed in water. | mdpi.com |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times. | Microwave-assisted synthesis of bis(indolyl)methane derivatives. | researchgate.net |
| Renewable Feedstocks/Biocatalysis | Using enzymes for selective transformations. | Biocatalytic synthesis of tryptamine derivatives using enzymes like tryptophan synthase. | researchgate.net |
Advanced Spectroscopic and Characterization Techniques for Structural Elucidation of 1,2 Diphenyl 1h Indole 3 Ethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. For 1,2-Diphenyl-1H-indole-3-ethylamine, a combination of ¹H and ¹³C NMR experiments would be required for a complete assignment of all proton and carbon signals.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the ethylamine (B1201723) side chain, the indole (B1671886) core, and the two phenyl rings. The ethylamine protons would likely appear as two multiplets in the aliphatic region of the spectrum. The aromatic region would be more complex, showing signals for the protons on the indole ring and the two phenyl substituents. The integration of these signals would correspond to the number of protons in each environment.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom, allowing for the differentiation between sp²-hybridized carbons of the aromatic rings and sp³-hybridized carbons of the ethylamine side chain.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6-7.2 | Multiplet | 14H | Aromatic protons (Indole and Phenyl rings) |
| ~ 3.1 | Triplet | 2H | -CH₂-CH₂-NH₂ |
| ~ 2.9 | Triplet | 2H | -CH₂-CH₂-NH₂ |
| ~ 1.5 | Broad Singlet | 2H | -NH₂ |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 140-120 | Aromatic carbons (Indole and Phenyl rings) |
| ~ 115 | C3 of Indole |
| ~ 40 | -CH₂-NH₂ |
| ~ 25 | -CH₂-CH₂-NH₂ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By providing a highly precise mass-to-charge ratio, HRMS can unequivocally confirm the molecular formula of this compound, which is C₂₂H₂₀N₂.
An HRMS analysis would yield an exact mass measurement that can be compared to the theoretical exact mass calculated for the proposed molecular formula. The close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition.
Molecular Formula and Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₀N₂ |
| Molecular Weight | 312.41 g/mol |
| Exact Mass | 312.1626 u |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.
Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~ 3400-3300 | N-H stretch (amine) | FT-IR |
| ~ 3100-3000 | Aromatic C-H stretch | FT-IR, Raman |
| ~ 2960-2850 | Aliphatic C-H stretch | FT-IR, Raman |
| ~ 1600-1450 | Aromatic C=C stretch | FT-IR, Raman |
| ~ 1360-1250 | C-N stretch (amine) | FT-IR |
X-ray Crystallography for Precise Solid-State Structure Determination
Computational Chemistry and Theoretical Investigations of 1,2 Diphenyl 1h Indole 3 Ethylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to determine molecular geometry, electronic distribution, and orbital energies. Such analyses are foundational for understanding the chemical behavior of 1,2-Diphenyl-1H-indole-3-ethylamine.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
As of the latest literature surveys, specific quantum chemical studies detailing the HOMO-LUMO analysis for this compound have not been published. Such an analysis would typically involve calculating the energies of these orbitals and mapping their electron density distributions to identify the most probable sites for electrophilic and nucleophilic attack. This information remains a subject for future research.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms) and positive potential (associated with hydrogen atoms or electron-poor regions).
Detailed MEP surface analyses for this compound are not currently available in published scientific literature. A theoretical investigation would likely reveal negative potential regions around the nitrogen atoms of the indole (B1671886) ring and the ethylamine (B1201723) side chain, indicating their susceptibility to electrophilic attack. In contrast, positive potential would be expected around the hydrogen atoms.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their binding mechanisms. Research has been conducted on derivatives of this compound (DPIE) to explore their potential as modulators of the interleukin-1 receptor (IL-1R1), which is involved in inflammatory processes. nih.govresearchgate.net
Characterization of Predicted Binding Poses and Affinities
Studies on various synthesized derivatives of DPIE have utilized docking simulations to predict their binding poses within the human IL-1R1 receptor. nih.govresearchgate.net The goal of these studies was to understand how modifications to the DPIE scaffold affect its ability to modulate the interaction between the pro-inflammatory cytokine IL-1β and its receptor. nih.gov The binding sites on IL-1R1, designated S1 and S2, are located at the interface where IL-1β binds. researchgate.net
For instance, a derivative known as 4d , which features a different N-aryl substituent, was predicted to bind tightly to the S2 site of IL-1R1. researchgate.net In contrast, derivatives 5a (with a modified amine group at the 3-position) and 9a (with an alkyl group at the 3-position) were found to fit well within the S1 binding site. researchgate.net The stability of the binding was found to be influenced by specific molecular interactions, with the binding affinity of derivative 5a predicted to be more stable than that of 9a. researchgate.net
Interactive Table: Predicted Binding of DPIE Derivatives to IL-1R1
| Derivative | Predicted Binding Site | Key Feature | Predicted Stability |
| 4d | S2 | N-aryl substituent | Tightly stuck |
| 5a | S1 | Modified amine group | More stable |
| 9a | S1 | Modified alkyl group | Less stable than 5a |
Identification of Key Interacting Residues in Target Binding Sites
The docking simulations also identified the specific amino acid residues within the IL-1R1 binding sites that are crucial for the interaction with DPIE derivatives. researchgate.net
The derivatives 5a and 9a , which bind in the S1 pocket, were surrounded by common hydrophobic residues, including Ile13, Leu15, Pro26, Pro28, Tyr127, and Phe130. researchgate.net The key differentiating interaction for derivative 5a was the formation of a hydrogen bond between its amino group and the charged side chain of Glutamic acid 129 (Glu129), contributing to its more stable binding. researchgate.net For derivative 4d , which binds at the S2 site, its charged amine group was predicted to form a hydrogen bond with the backbone of Lysine 112 (Lys112). researchgate.net These findings highlight how specific substitutions on the indole core can modulate binding affinity and interaction with key residues. researchgate.net
Interactive Table: Key Interacting Residues for DPIE Derivatives with IL-1R1
| Derivative | Binding Site | Interacting Residues | Type of Interaction |
| 4d | S2 | Lys112 | Hydrogen bond |
| 5a | S1 | Glu129, Ile13, Leu15, Pro26, Pro28, Tyr127, Phe130 | Hydrogen bond, Hydrophobic interactions |
| 9a | S1 | Ile13, Leu15, Pro26, Pro28, Tyr127, Phe130 | Hydrophobic interactions |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes of a ligand and the dynamics of its binding to a receptor. MD simulations can offer a more realistic picture of the stability of ligand-protein complexes compared to static docking poses.
To date, no specific molecular dynamics simulation studies have been published for this compound or its derivatives. Such research would be valuable to confirm the stability of the binding poses predicted by molecular docking, to explore the conformational flexibility of the compound within the binding site, and to calculate binding free energies more accurately.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Response
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. semanticscholar.org This approach allows for the prediction of the activity of novel molecules, thereby optimizing lead compounds and reducing the need for extensive synthesis and testing. semanticscholar.org For indole derivatives, which are known for a wide range of biological activities, QSAR models help in identifying the key structural features that govern their therapeutic effects.
Derivation and Interpretation of Physiochemical Descriptors
While a specific QSAR model for this compound is not extensively documented in publicly available research, the principles of QSAR can be applied by analyzing the structure-activity relationships of its derivatives. A study by Roh et al. (2022) synthesized and evaluated a series of DPIE derivatives for their effects on pro-inflammatory cytokine production. nih.govresearchgate.netnih.gov By examining the impact of various substituents at the 1, 2, and 3-positions of the indole core, the importance of certain physiochemical descriptors can be inferred. nih.govresearchgate.netnih.gov
The core structure of this compound possesses specific physicochemical properties that form the basis for its biological activity and the design of its derivatives.
| Property | Value |
|---|---|
| Molecular Weight | 312.4 g/mol |
| Molecular Formula | C22H20N2 |
| XLogP3 | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
This data is compiled from various chemical databases. echemi.com
The study by Roh et al. (2022) involved the synthesis of three types of DPIE derivatives with modifications at the N1-phenyl group, the C2-phenyl group, and the N-atom of the 3-ethylamine side chain. nih.govnih.gov The variations in the biological activity of these derivatives highlight the importance of electronic and steric factors. For instance, the introduction of different substituents on the phenyl rings alters the electronic distribution and lipophilicity of the molecule, which can significantly impact its binding affinity to a biological target. nih.govresearchgate.net
The following table summarizes the types of derivatives synthesized and provides a qualitative interpretation of their structure-activity relationship based on the findings of Roh et al. (2022). nih.govnih.gov
| Derivative Type | Modification Site | General Observation on Activity | Interpretation of Physicochemical Influence |
|---|---|---|---|
| Type 1 | N1-phenyl group | Substituents on this ring modulate activity, suggesting its involvement in key interactions. | Electronic effects (electron-donating or withdrawing) and steric bulk at this position can influence binding affinity. |
| Type 2 | C2-phenyl group | Modifications here also lead to changes in biological response. | The orientation and electronic nature of this phenyl ring are likely important for proper receptor fit. |
| Type 3 | N-atom of the 3-ethylamine side chain | Alterations at this position, such as N-alkylation or N-acylation, can significantly affect activity. | The basicity and steric accessibility of the nitrogen atom are critical for interactions, potentially through hydrogen bonding or ionic interactions. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query in virtual screening to search large compound libraries for novel, structurally diverse molecules with the potential for similar activity.
For this compound, docking simulations have been performed to predict its binding pose within the IL-1R1 receptor, which is implicated in pro-inflammatory cytokine production. nih.govresearchgate.netnih.gov These docking studies provide valuable insights into the key interactions between the ligand and the receptor, forming the basis for a pharmacophore model.
Based on the docking simulations of DPIE and its derivatives, a hypothetical pharmacophore model can be proposed. The essential features would likely include:
Aromatic/Hydrophobic Regions: Corresponding to the two phenyl groups and the indole ring system, which are crucial for establishing hydrophobic interactions within the binding pocket.
Hydrogen Bond Donor/Acceptor: The amine group in the ethylamine side chain can act as a hydrogen bond donor, while the nitrogen atom of the indole ring could potentially act as a hydrogen bond acceptor.
Positive Ionizable Feature: The primary amine at physiological pH is expected to be protonated, forming a positive ionizable center that can engage in electrostatic interactions.
| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Potential Interaction |
|---|---|---|
| Aromatic/Hydrophobic | N1-Phenyl Ring | Hydrophobic interaction, π-π stacking |
| Aromatic/Hydrophobic | C2-Phenyl Ring | Hydrophobic interaction, π-π stacking |
| Aromatic/Hydrophobic | Indole Core | Hydrophobic interaction |
| Hydrogen Bond Donor | Amine (NH2) | Interaction with electronegative atoms in the receptor |
| Positive Ionizable | Protonated Amine (NH3+) | Electrostatic interaction with negatively charged residues |
Such a pharmacophore model, once validated, can be employed in virtual screening campaigns to identify new compounds with a similar arrangement of these key features from large chemical databases. This approach accelerates the discovery of new potential modulators of the target protein, moving beyond the initial scaffold of this compound. The identified hits from virtual screening would then be subjected to biological evaluation to confirm their activity.
Structure Activity Relationship Sar Studies of 1,2 Diphenyl 1h Indole 3 Ethylamine Derivatives
Impact of N1-Phenyl Substitution on Biological Activity
The substitution pattern on the N1-phenyl ring of indole-based compounds can significantly influence their biological profile. Studies on related N-phenylindole derivatives have demonstrated that both the position and the electronic nature of the substituents are crucial determinants of activity. For instance, in a series of N-phenylindole derivatives evaluated for their antitubercular activity against Mycobacterium tuberculosis, it was observed that para-substitution on the N-phenyl ring was generally optimal for potency. nih.gov
Whether the substituents were electron-donating or electron-withdrawing, the para-position was favored. nih.gov Gratifyingly, the introduction of hydrophobic groups such as phenyl, piperidyl, isopropyl, and tert-butyl at the para-position of the N-phenyl ring resulted in compounds with considerable antitubercular activity. nih.gov This suggests that the N1-phenyl ring likely engages in significant hydrophobic or steric interactions within the binding site of its molecular target. The deletion of the C2-phenyl group in some N-phenylindole analogs still resulted in compounds with notable activity, underscoring the importance of the N1-phenyl moiety. nih.gov
Table 1: Impact of N1-Phenyl Substitution on the Antitubercular Activity of N-Phenylindole Derivatives
| Compound | N1-Phenyl Substituent (para) | MIC (µg/mL) |
| 1 | -H | 8 |
| 2 | -OCH3 | 1 |
| 3 | -CH3 | 1 |
| 4 | -F | 2 |
| 5 | -N(CH3)2 | 0.5 |
| 6 | -t-Butyl | 0.5 |
| 7 | Phenyl | 0.125 |
| 8 | Piperidyl | 0.0625 |
| 9 | i-Propyl | 0.125 |
| 10 | Br | 0.125 |
Data synthesized from a study on N-phenylindole derivatives against M. tuberculosis. nih.gov
Influence of C2-Phenyl Group Modifications on Activity Profiles
For example, in a series of 2-phenylindole (B188600) derivatives evaluated for antibacterial activity, various substitutions on the C2-phenyl ring led to a range of potencies. nih.gov Similarly, in the context of antimalarial agents, 2-(4-aminosulfonylphenyl)-3-phenylindole derivatives showed that substitutions on the indole (B1671886) ring, rather than the C2-phenyl ring directly, were more influential in that specific study. researchgate.net However, the principle remains that the C2-phenyl group offers a vector for modification to fine-tune activity. The introduction of different functional groups can alter the electronic distribution, hydrophobicity, and steric bulk, thereby influencing interactions with target proteins.
Table 2: Influence of C2-Phenyl Substitution on Receptor Binding in a Series of 2-[(Substituted phenyl)vinyl] Indole Derivatives
| Compound | C2-Phenyl Substituent | Receptor Effects |
| 11 | 4-Cl | α2, D2, H1 |
| 12 | 4-F | α2, D2, H1 |
| 13 | 4-CH3 | α2, D2, H1 |
| 14 | 2,4-diCl | α2, D2, H1 |
| 15 | 3,4-diCl | α2, D2, H1 |
| 16 | 4-OCH3 | α2, D2, H1 |
Data from a study on 2-[(substituted phenyl)vinyl] indole derivatives highlighting the impact of C2-phenyl modifications on receptor interactions. nih.gov
Role of the Ethanamine Side Chain Length and Substituents on Target Recognition
Table 3: Effect of Side Chain and Indole Core Modifications on PPARα Agonist Activity
| Compound | Indole C6-Substituent | C3-Side Chain | PPARα Agonist Activity (% of Control) |
| 17 | H | Hydroxylamine | ~110% |
| 18 | Br | Hydroxylamine | ~120% |
| 19 | Br | α-diazo carbonyl | ~105% |
| 20 | Br | 1,3-dicarbonyl-2-methine | ~250% |
Data synthesized from a study on indole ethylamine (B1201723) derivatives as PPARα agonists, showing the importance of the C3 side chain. nih.gov
Stereochemical Implications in Compound Efficacy and Selectivity
Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral and often exhibit stereoselective interactions with small molecules. For compounds with one or more stereocenters, such as derivatives of 1,2-diphenyl-1H-indole-3-ethylamine, the spatial arrangement of atoms can have a profound impact on efficacy and selectivity. The relative stereochemistry of a series of indole ethylamine derivatives was confirmed using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), with the structure of the most active compound being unambiguously confirmed by X-ray crystallography. nih.gov
Although specific studies on the stereochemistry of this compound are not extensively reported in the available literature, it can be inferred from related structures that the stereochemical configuration at the chiral centers, which can arise from substitutions on the ethylamine side chain, would be a critical determinant of biological activity. Different enantiomers or diastereomers would orient the key pharmacophoric elements—the N1-phenyl, C2-phenyl, and ethylamine groups—differently in three-dimensional space, leading to distinct interactions with a chiral receptor or enzyme active site.
Elucidation of Essential Pharmacophoric Features for Specific Molecular Targets
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound derivatives, the key pharmacophoric features can be deduced from SAR studies and computational modeling.
The essential features likely include:
A hydrogen bond donor/acceptor: The nitrogen atom of the ethylamine side chain. nih.gov
Two hydrophobic/aromatic regions: The N1-phenyl and C2-phenyl groups. nih.govnih.gov
An indole core: Serving as a rigid scaffold to orient the other functional groups.
Molecular docking studies on related indole ethylamine derivatives have provided insights into their binding modes. For instance, in the design of PPARα agonists, docking studies revealed important hydrogen bonding and hydrophobic interactions within the ligand-binding domain. nih.gov In another example, a 3-D pharmacophore model derived from mazindol, a monoamine transporter inhibitor, led to the identification of novel diphenyl-thiazole inhibitors, highlighting the importance of the spatial relationship between two phenyl rings for this class of targets. nih.gov Such models are invaluable for the rational design of new, more potent, and selective ligands based on the this compound scaffold.
Mechanistic Studies of Biological Activities of 1,2 Diphenyl 1h Indole 3 Ethylamine in Vitro and Pre Clinical Focus
Cellular Signaling Pathway Modulation
Research into 1,2-Diphenyl-1H-indole-3-ethylamine has uncovered its ability to influence critical cellular signaling pathways, particularly those related to inflammatory responses and receptor-mediated events.
Regulation of Pro-Inflammatory Cytokine Production (e.g., IL-6, IL-8 via IL-1β pathway)
This compound (DPIE) has been identified as a modulator of the interleukin-1 beta (IL-1β) signaling pathway, which is crucial in inflammatory processes. youtube.comyoutube.com IL-1β exerts its effects by binding to the IL-1 receptor 1 (IL-1R1), initiating a cascade that leads to the production of other pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). youtube.comnih.gov These cytokines are deeply involved in tissue damage and bone loss associated with inflammatory conditions like periodontitis. youtube.com
In vitro studies using human gingival fibroblasts (GFs) and human periodontal ligament cells (PDLs) have shown that DPIE can synergistically increase the production of IL-6 and IL-8 when the cells are stimulated with IL-1β. nih.gov This enhancing effect was observed at both the mRNA and protein levels and occurred in a dose-dependent manner without showing cytotoxicity. nih.gov
Further research into derivatives of DPIE has demonstrated that structural modifications can significantly alter this activity. youtube.comyoutube.com Depending on the substituent introduced at various positions of the indole (B1671886) core, these derivatives could either enhance or, in some cases, diminish the production of pro-inflammatory cytokines compared to the parent DPIE compound. youtube.comyoutube.com For instance, certain derivatives were found to have better efficacy in reducing IL-6 production than DPIE itself. nih.gov This indicates that the indole scaffold of DPIE is a tunable platform for modulating IL-1β-driven inflammatory responses. youtube.com
Table 1: Effect of this compound (DPIE) on Cytokine Production
| Cell Type | Stimulant | Compound | Concentration | Observed Effect on IL-6 & IL-8 | Source |
|---|---|---|---|---|---|
| Human Gingival Fibroblasts (GFs) | IL-1β | DPIE | 4 µM | Synergistic increase in mRNA and protein levels | nih.gov |
| Human Periodontal Ligament cells (PDLs) | IL-1β | DPIE | Dose-dependent | Synergistic increase in production | nih.gov |
Receptor Interaction and Agonism/Antagonism Mechanisms (e.g., IL-1R1, 5-HT2A, PPARα)
The biological activity of this compound is rooted in its interaction with specific cellular receptors.
Interleukin-1 Receptor 1 (IL-1R1): The primary mechanism for DPIE's effect on cytokine production is its interaction with IL-1R1. nih.gov The compound was initially identified through a structure-based virtual screening for small molecules capable of binding to this receptor. nih.gov Surface plasmon resonance (SPR) analysis confirmed that DPIE enhances the binding affinity of IL-1β to IL-1R1. nih.gov Molecular docking simulations have further predicted the binding interactions, suggesting that derivatives of DPIE can form hydrogen bonds or have hydrophobic interactions with key amino acid residues in IL-1R1, such as Pro26, Phe130, and Glu129. nih.gov
Serotonin (B10506) 2A Receptor (5-HT2A): The indole ethylamine (B1201723) scaffold is a common feature in molecules that interact with serotonin receptors. Studies on analogues of the atypical antipsychotic sertindole, which contain a substituted 1H-indol-3-yl moiety, show binding affinity for the 5-HT2A receptor. However, direct experimental studies focused on the binding or functional activity of this compound at the 5-HT2A receptor have not been reported in the available literature.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): While direct studies on DPIE are limited, research on novel indole ethylamine derivatives has identified this chemical class as a regulator of lipid metabolism through PPARα. nih.gov PPARα is a key regulator of lipid metabolism, primarily expressed in hepatocytes, where it promotes the oxidation of fatty acids. A specific derivative, designed from the indole ethylamine scaffold, was shown to be a potent activator of PPARα. In oleic acid-induced AML12 liver cells, this derivative significantly reduced intracellular triglyceride levels, demonstrating greater inhibitory activity than the commercial PPARα agonist fenofibrate. nih.gov
Modulation of Intracellular Signaling Cascades (e.g., ERK activation)
The binding of ligands like IL-1β to the IL-1R1 receptor typically triggers intracellular signaling cascades that are critical for gene expression. youtube.com One of the major pathways involved is the mitogen-activated protein kinase (MAPK) pathway, which includes the extracellular signal-regulated kinases (ERK1/2). The activation of ERK is a key step in relaying signals from the cell surface to the nucleus, influencing processes like cell proliferation and inflammatory responses.
Although this compound is known to modulate the IL-1R1 system, direct experimental evidence specifically demonstrating its impact—whether activation or inhibition—on the phosphorylation of ERK has not been detailed in the reviewed scientific literature. Therefore, while it is plausible that DPIE influences ERK signaling downstream of IL-1R1, this specific mechanistic link remains an area for future investigation.
Enzyme Interaction and Functional Regulation
Beyond receptor modulation, the indole ethylamine structure is also implicated in the functional regulation of key enzymes involved in antimicrobial resistance and metabolism.
Inhibition of Efflux Pumps (e.g., NorA) in Antimicrobial Research
In the field of antimicrobial resistance, drug efflux pumps are a primary defense mechanism for bacteria like Staphylococcus aureus. The NorA efflux pump, for example, actively removes antibiotics such as ciprofloxacin (B1669076) from the bacterial cell, reducing their efficacy. The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the effectiveness of existing antibiotics.
The indole chemical scaffold is a key feature in many compounds investigated as potential NorA inhibitors. Research has demonstrated that certain indole derivatives can effectively inhibit the NorA pump, thereby re-sensitizing resistant S. aureus strains to fluoroquinolone antibiotics. These studies, however, have focused on various substituted indoles, and the specific compound this compound was not the direct subject of these investigations. The findings do suggest that the broader class of indole-based molecules holds potential for this therapeutic application.
Targeting Enzymes of Lipid Metabolism (e.g., CPT1a)
In the context of metabolic regulation, derivatives of this compound have been developed to target enzymes crucial to lipid metabolism. nih.gov Carnitine palmitoyltransferase 1a (CPT1a) is the rate-limiting enzyme in the mitochondrial beta-oxidation of long-chain fatty acids. Dysregulation of this process is linked to nonalcoholic fatty liver disease (NAFLD).
A novel indole ethylamine derivative was designed as a dual-target agent for both PPARα and CPT1a. nih.gov In vitro assays showed that this compound effectively activates CPT1a. nih.gov By doing so, it upregulates fatty acid oxidation. nih.gov This mechanism of action suggests that compounds derived from the this compound structure could be promising leads for the development of therapies for metabolic disorders like NAFLD. nih.gov
Table 2: Effect of an Indole Ethylamine Derivative on Lipid Metabolism
| Cell Line | Target(s) | Compound | Concentrations Tested | Observed Effect | Source |
|---|
Antioxidant Enzyme Modulation (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)
The modulation of antioxidant enzymes is a key mechanism through which compounds can exert protective effects against oxidative stress. Oxidative stress, implicated in a variety of diseases, arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) are at the forefront of this defense system.
While direct studies on the modulation of superoxide dismutase and glutathione peroxidase by this compound are not extensively detailed in the available literature, the broader class of organoselenium compounds, which can include derivatives of indole structures, has been noted for its glutathione peroxidase-like activity. tmrjournals.com For instance, diphenyl diselenide has demonstrated the ability to mimic GPx, an activity that is thought to depend on the oxidation of protein and non-protein thiols. tmrjournals.com This suggests a potential, yet unconfirmed, pathway for indole compounds.
Furthermore, studies on other neurotoxins have highlighted the importance of these enzymatic pathways. For example, in studies of methamphetamine-induced toxicity, elevated levels of glutathione peroxidase were found to decrease the rise in ROS levels and lipid peroxidation. nih.gov Similarly, the overexpression of superoxide dismutase has been shown to be protective against the neurotoxicity of both MPTP and methamphetamine, underscoring the critical role of these enzymes in mitigating oxidative damage. nih.gov Chronic obstructive pulmonary disease (COPD) research also points to the protective role of glutathione peroxidase-1 (GPx-1) against oxidative stress induced by cigarette smoke. nih.gov In this context, loss of Gpx-1 expression was found to enhance cigarette smoke-induced endoplasmic reticulum stress and apoptosis in mice. nih.gov
These findings collectively suggest that the potential interaction of this compound with antioxidant enzymes like SOD and GPx could be a significant aspect of its biological activity, although specific research on this compound is required for confirmation.
Other Enzyme Inhibition Mechanisms (e.g., COX-2, LOX, IDO1, TDO)
Beyond direct antioxidant enzyme modulation, this compound and its derivatives have been investigated for their inhibitory effects on other key enzymes involved in inflammation and metabolic pathways.
Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX): Derivatives of this compound have shown potential in modulating inflammatory pathways. For instance, some indole-3-ethylsulfamoylphenylacrylamides have demonstrated anti-inflammatory activity by repressing the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov In a study on IL-1β-stimulated human gingival fibroblasts, this compound (DPIE) was found to synergistically increase the production of inflammatory molecules, including COX-2. researchgate.net Plant extracts containing various phytochemicals have also been shown to inhibit lipoxygenase (LOX) activity, suggesting that compounds with similar structural motifs may possess LOX inhibitory properties. mdpi.com
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are crucial enzymes in the kynurenine (B1673888) pathway, which metabolizes tryptophan. Inhibition of these enzymes is a therapeutic strategy for various diseases, including cancer and autoimmune disorders. nih.govnih.gov While direct inhibitory data for this compound on IDO1 and TDO is not specified, the indole nucleus is a common feature in many IDO1 inhibitors. nih.govd-nb.info For example, natural compounds like lysicamine (B1675762) have shown IDO1 inhibitory activity. nih.gov The inhibition of IDO1 can be complex, with some compounds acting as direct competitive inhibitors, while others may bind to an allosteric site. nih.govresearchgate.net The search for novel IDO1 inhibitors has led to the exploration of various scaffolds that can bind to the heme group in the enzyme's active site. d-nb.info Given that both IDO1 and TDO are heme-containing enzymes that catalyze the same initial step in tryptophan degradation, there is interest in developing dual inhibitors. nih.govresearchgate.net
Antioxidant Mechanisms at the Molecular and Cellular Level
Free Radical Scavenging Activity
The ability of a compound to directly scavenge free radicals is a primary measure of its antioxidant potential. Various in vitro assays are employed to determine this capacity, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common. chemoprev.orgtubitak.gov.trnih.gov
Indolic compounds, as a class, have demonstrated significant free radical-scavenging properties. researchgate.net The scavenging activity is often attributed to the presence of the indole ring, which can donate a hydrogen atom to stabilize free radicals. The specific substitutions on the indole ring can significantly influence this activity. Studies on various indolic compounds have shown a range of scavenging efficiencies, indicating that the chemical environment of the indole nucleus is a key determinant of its antioxidant capacity. researchgate.net
Regulation of Reactive Oxygen Species (ROS) Levels
Beyond direct scavenging, the regulation of intracellular reactive oxygen species (ROS) levels is a crucial aspect of antioxidant activity. Elevated ROS can lead to cellular damage, and compounds that can mitigate this are of significant interest.
In the context of cellular models, the protective effects of antioxidant enzymes like glutathione peroxidase have been linked to a reduction in ROS levels. nih.gov For instance, in PC12 cells, elevated GPx levels were shown to diminish the rise in ROS levels induced by methamphetamine. nih.gov This highlights an indirect mechanism by which a compound could regulate ROS levels by modulating the expression or activity of such protective enzymes.
Furthermore, the anti-inflammatory properties of certain indole derivatives, which can involve the inhibition of enzymes like COX-2 and LOX, may also contribute to the regulation of ROS. nih.gov These enzymes are involved in inflammatory processes that are often associated with increased ROS production. Therefore, by inhibiting these enzymes, indole compounds could indirectly lead to a reduction in cellular ROS levels.
Neurobiological Mechanisms
Receptor Binding and Ligand Affinity in Neurotransmitter Systems (e.g., Serotonin Receptors)
The structural similarity of the indole ethylamine backbone to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) suggests that this compound and its derivatives may interact with serotonin receptors. wikidata.orgepa.gov The affinity of a ligand for a receptor is a measure of how tightly it binds, and it is a critical determinant of its pharmacological effect.
Research on various tryptamine (B22526) and phenethylamine (B48288) derivatives has revealed a wide range of affinities for different serotonin receptor subtypes. biomolther.orgnih.govresearchgate.net For example, structure-activity relationship (SAR) studies have shown that substitutions on the phenyl rings of phenethylamines can significantly impact their binding affinity for the 5-HT2A receptor. biomolther.org Generally, phenethylamines have been found to possess a higher affinity for the 5-HT2A receptor compared to tryptamines. biomolther.org
The affinity for different serotonin receptor subtypes can vary considerably. For instance, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives showed low affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors, but considerably higher affinity for the 5-HT2C receptor. nih.gov The stereochemistry of these compounds also played a role in their receptor affinity. nih.gov
While specific binding affinity data for this compound at various serotonin receptors is not provided in the search results, the available information on related compounds suggests that it could potentially interact with these receptors. The presence of the two phenyl groups would be a key factor in determining its receptor binding profile.
Modulation of Neurotransmitter Uptake or Release Mechanisms
The structural backbone of this compound, a tryptamine derivative, suggests a potential interaction with neurotransmitter systems, particularly monoaminergic pathways. Monoamine transporters—responsible for the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT)—are critical for terminating neurotransmission and are primary targets for many psychoactive drugs. nih.gov The transport process is an active one, relying on the electrochemical gradient generated by the vacuolar-type H+-ATPase. nih.gov
While direct studies on this compound are limited, research on structurally related 1,2-diarylethylamines and other indole-based molecules provides insight into potential mechanisms. For instance, various 1,2-diarylethylamines have been shown to inhibit monoamine transporter reuptake. researchgate.net A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols was discovered to be potent norepinephrine reuptake inhibitors. nih.gov Specifically, the (2R,3S)-isomer demonstrated an IC50 value of 28 nM for norepinephrine reuptake, with significant selectivity over the dopamine and serotonin transporters. nih.gov
Furthermore, compounds like amphetamines, which share an ethylamine side chain, are known to interact with the vesicular monoamine transporter 2 (VMAT2), promoting the release of neurotransmitters from vesicles into the cytoplasm via a carrier-mediated exchange mechanism. researchgate.net Given that the parent compound, tryptamine, acts as an agonist at multiple serotonin receptors, it is plausible that this compound could modulate neurotransmitter systems either by inhibiting reuptake at plasma membrane transporters or by interacting with vesicular transporters. wikidata.org
Table 1: Inhibition Potencies of Structurally Related Compounds on Monoamine Transporters This table presents data for compounds structurally related to this compound to illustrate potential activities.
| Compound Series | Transporter Target | Potency (IC50) | Selectivity |
| 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols ((2R,3S)-isomer) | Norepinephrine Transporter (NET) | 28 nM | 13-fold over SERT |
Pre-clinical Neuroprotective Mechanisms
The potential neuroprotective effects of indole compounds are often investigated using models of neurodegeneration, such as the scopolamine-induced memory impairment model. Scopolamine (B1681570), a muscarinic acetylcholine (B1216132) receptor antagonist, induces cognitive deficits and oxidative stress, mimicking certain aspects of Alzheimer's disease. frontiersin.orgmdpi.comnih.gov Studies on various therapeutic agents in this model have revealed key cellular and molecular pathways involved in neuroprotection. These often include the attenuation of acetylcholinesterase (AChE) activity, reduction of oxidative stress markers like malondialdehyde (MDA), and enhancement of endogenous antioxidant systems involving glutathione (GSH) and catalase. mdpi.comnih.govfrontiersin.org
Additionally, modulation of inflammatory and apoptotic pathways is crucial. Neuroprotective compounds frequently reduce levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 and downregulate pro-apoptotic proteins like Caspase-3. frontiersin.org Concurrently, they may enhance the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and synaptic plasticity. frontiersin.org
Direct preclinical studies on the neuroprotective mechanisms of this compound in scopolamine models are not extensively documented. However, research on the compound, also known as DPIE, has shown that it can augment the production of pro-inflammatory cytokines, including IL-6 and IL-8, in human gingival fibroblasts stimulated with IL-1β. researchgate.net This pro-inflammatory activity in a peripheral context suggests that its role in the central nervous system's inflammatory environment requires careful investigation, as neuroinflammation is a complex process that can be both detrimental and beneficial. The compound's effect in a neurodegenerative context may depend heavily on the specific cellular environment and disease state.
Antimicrobial and Antibiofilm Mechanisms
Indole and its derivatives represent an important class of compounds in the search for new antimicrobial agents, with demonstrated efficacy against a range of pathogens, including drug-resistant strains. nih.govnih.gov
Direct Antimicrobial Action Against Specific Pathogens
The antimicrobial potential of the indole scaffold is well-established. Studies on various indole derivatives have demonstrated broad-spectrum activity. For example, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, which are structurally analogous to this compound, were evaluated for their in vitro activity against an array of Gram-positive and Gram-negative bacteria, as well as five fungal species. nih.gov Similarly, other research has focused on synthesizing indole-1,2,4 triazole conjugates, which have shown good to moderate activity against several microbial strains. nih.govresearchgate.net The activity is often influenced by the specific substitutions on the indole ring and the nature of the conjugated heterocyclic system. nih.gov
Table 2: Antimicrobial Activity of Representative Indole Derivatives This table includes data for structurally related indole compounds to demonstrate the potential antimicrobial spectrum.
| Compound Class | Target Pathogen | Activity (MIC) |
| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |
| Indole-Pyrazolone-Triazole Hybrids | Acinetobacter baumannii | 10 µg/mL |
| 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamines | Various Bacteria & Fungi | Activity demonstrated |
Inhibition and Eradication of Biofilm Formation
Bacterial biofilms are sessile communities of microorganisms encased in a self-produced matrix, which confers significant protection from antibiotics and host immune responses. Indole derivatives have emerged as promising agents that can both prevent the formation of biofilms and disrupt established ones. The mechanism often involves the inhibition of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.
Mechanisms of Action against Drug-Resistant Strains
The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge. nih.gov Indole-based compounds have shown significant promise in combating these resilient pathogens. nih.gov The structural features of the indole ring are crucial for this activity, and modifications can lead to potent anti-MRSA agents. nih.govnih.gov For instance, certain 3-substituted-1H-imidazol-5-yl-1H-indoles have demonstrated potent activity against MRSA with minimum inhibitory concentrations (MICs) as low as ≤ 0.25 µg/mL. nih.gov The structural requirements for such high potency can be very specific, with factors like halogenation at the 5-position of the indole ring playing a critical role. nih.gov
Interference with Cellular Proliferation Pathways
The dysregulation of cellular proliferation is a hallmark of cancer. The signaling pathways governing cell cycle progression are complex and involve proteins like cyclins, cyclin-dependent kinases (CDKs), and the tumor suppressor p53. nih.govnih.gov Indole compounds have been investigated for their antiproliferative effects, acting through various mechanisms.
For this compound (DPIE) specifically, studies have shown it can enhance the production of pro-inflammatory molecules like IL-6, IL-8, and COX-2 in certain cell types when stimulated. researchgate.net Since chronic inflammation is a known driver of cellular proliferation in various diseases, including cancer, this finding suggests that DPIE could interfere with cellular proliferation pathways by modulating the inflammatory microenvironment. frontiersin.orgoup.comyoutube.com This modulation could either promote or inhibit proliferation depending on the specific cancer type and context.
Table 3: Antiproliferative Mechanisms of Related Indole Scaffolds
| Compound Class | Cell Line | Mechanism of Action |
| 2-Phenylindoles | MCF-7 (ER+ Breast Cancer) | Estrogen Receptor (ER) binding, Apoptosis induction. nih.gov |
| 3,3-Diaryl-1,3-dihydroindol-2-ones | Various | Depletion of intracellular Ca2+, Phosphorylation of eIF2α, Inhibition of translation initiation. nih.gov |
| This compound (DPIE) | Human Gingival Fibroblasts | Augmentation of pro-inflammatory cytokine production (IL-6, IL-8). researchgate.net |
Analysis of Antiproliferative Effects in Cellular Models (e.g., specific cell lines)
While direct studies on the antiproliferative effects of this compound are not available, research on analogous indole structures provides insight into the potential anticancer activities of this class of compounds. For instance, newly synthesized (methylene)bis(2-(thiophen-2-yl)-1H-indole) and (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives have demonstrated selective cytotoxicity against the HCT-116 human colon cancer cell line. nih.govnih.gov Specifically, compounds designated as 4g, 4a, and 4c exhibited potent anticancer activity against HCT-116 cells with IC50 values of 7.1 ± 0.07, 10.5 ± 0.07, and 11.9 ± 0.05 µM/ml, respectively. nih.gov These findings highlight the potential for indole derivatives to inhibit cancer cell growth.
Similarly, a series of indole-aryl amide derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.govnih.govresearchgate.net Some of these compounds showed good activity against most of the tested cell lines, with the exception of IGROV1. nih.govnih.gov Notably, one compound in this series demonstrated noteworthy selectivity towards HT29 cells. nih.govnih.gov
Furthermore, a study on indole-sulfonamide derivatives investigated their cytotoxic activities against four cancer cell lines: HuCCA-1 (cholangiocarcinoma), HepG2 (liver), A549 (lung), and MOLT-3 (leukemia). nih.gov Most of these indole derivatives showed anticancer activity against the MOLT-3 cell line. nih.gov Another distinct indole derivative, 2,2′-diphenyl-3,3′-diindolylmethane (DPDIM), has been shown to inhibit the proliferation and survival of breast cancer cells, including MCF7, MDA-MB 231, and MDA-MB 468. nih.gov
These examples from related indole compounds underscore the potential for molecules within this class to exhibit antiproliferative effects against various cancer cell lines. However, it is crucial to reiterate that these data are for related but distinct molecules, and not for this compound itself.
Table 1: Antiproliferative Activity of Selected Indole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 Value (µM/ml) | Reference |
| (2-(thiophen-2-yl)-1H-indole) derivative 4g | HCT-116 | 7.1 ± 0.07 | nih.gov |
| (2-(thiophen-2-yl)-1H-indole) derivative 4a | HCT-116 | 10.5 ± 0.07 | nih.gov |
| (2-(thiophen-2-yl)-1H-indole) derivative 4c | HCT-116 | 11.9 ± 0.05 | nih.gov |
| Indole-aryl-amide derivative 4 | HT29 | 0.96 | nih.gov |
| Indole-aryl-amide derivative 4 | HeLa | 1.87 | nih.gov |
| Indole-aryl-amide derivative 4 | MCF7 | 0.84 | nih.gov |
| Indole-aryl-amide derivative 3 | HeLa | 5.64 | nih.gov |
This table is for illustrative purposes based on related compounds and does not represent data for this compound.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The mechanisms by which indole derivatives exert their antiproliferative effects often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Studies on 2-(thiophen-2-yl)-1H-indole derivatives revealed that the active compounds caused cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby halting cell division and promoting cell death. nih.gov The researchers suggested that the anticancer activity could be through direct interaction with tumor cell DNA, similar to some chemotherapy drugs that block DNA synthesis. nih.govnih.gov
In another example, an indole-aryl amide derivative, compound 5, was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. nih.govnih.gov Similarly, the indole derivative 2,2′-diphenyl-3,3′-diindolylmethane (DPDIM) was shown to induce apoptosis in breast cancer cells both in vitro and in vivo. nih.gov The mechanism of apoptosis induction by DPDIM was linked to the negative regulation of the EGFR pathway and its downstream molecules, leading to the activation of the mitochondrial apoptotic pathway involving a caspase cascade. nih.gov
Furthermore, a dichloromethane (B109758) fraction from Toddalia asiatica, which contains various compounds including indoles, was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in HT-29 cells through both intrinsic and extrinsic pathways, evidenced by the activation of caspases-8, -9, and -3. frontiersin.org
These findings from related indole compounds illustrate that a common mechanism of their anticancer action is the disruption of the normal cell cycle and the induction of apoptosis. While these studies provide a framework for understanding potential mechanisms, specific experimental data for this compound is required to confirm if it acts through similar pathways.
Table 2: Mechanistic Actions of Selected Indole Derivatives
| Compound/Derivative Class | Cell Line | Mechanism of Action | Reference |
| (2-(thiophen-2-yl)-1H-indole) derivatives | HCT-116 | Cell cycle arrest at S and G2/M phase | nih.govnih.gov |
| Indole-aryl-amide derivative 5 | HT29 | Cell cycle arrest in G1 phase, apoptosis induction | nih.govnih.gov |
| 2,2′-diphenyl-3,3′-diindolylmethane (DPDIM) | MCF7, MDA-MB 231, MDA-MB 468 | Apoptosis induction via EGFR pathway inhibition, activation of mitochondrial caspase cascade | nih.gov |
| Dichloromethane fraction from Toddalia asiatica | HT-29 | Cell cycle arrest at G2/M phase, apoptosis induction via intrinsic and extrinsic pathways | frontiersin.org |
This table is for illustrative purposes based on related compounds and does not represent data for this compound.
Future Perspectives and Emerging Research Directions for 1,2 Diphenyl 1h Indole 3 Ethylamine
Development of Next-Generation Synthetic Strategies
The synthesis of 1,2-disubstituted indoles, the core structure of 1,2-Diphenyl-1H-indole-3-ethylamine, has traditionally presented challenges in terms of regioselectivity and reaction conditions. researchgate.net While classical methods like the Fischer indole (B1671886) synthesis have been employed, they often require harsh conditions and have limitations in substrate scope. researchgate.netnih.gov Modern organic synthesis is moving towards more efficient and environmentally benign methodologies.
Future synthetic strategies will likely focus on:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions have already shown utility in constructing 2-substituted indoles. organic-chemistry.org Further exploration of catalysts and reaction conditions could lead to more efficient and versatile methods for introducing the phenyl groups at the 1 and 2 positions of the indole ring. Copper-catalyzed domino processes also show promise for the assembly of 1,2-disubstituted indoles from readily available starting materials. organic-chemistry.org
C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical approach to bypass the need for pre-functionalized starting materials. Developing methods for the selective C-H arylation at the C2 position of an N-phenylindole would be a significant advancement.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, reduced reaction times, and enhanced safety profiles for the synthesis of indole derivatives. nih.gov Microwave-assisted synthesis, for example, has been successfully used to produce 2-substituted indoles in high yields. nih.gov
Modular and Convergent Approaches: Designing synthetic routes that allow for the late-stage introduction of diversity at the N1-phenyl, C2-phenyl, and the ethylamine (B1201723) side chain will be crucial for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. syr.edu A modular approach would enable the efficient construction of a wide range of functionalized tryptamines and related structures. syr.edu
A recent study detailed a novel method for preparing 3-hydroxy-3H-indole-3-ethanamines, highlighting the potential for discovering new reactions and products within indole chemistry. researchgate.net Another innovative approach involves a transition-metal-free synthesis of 1,2-disubstituted indoles from tertiary amides, offering a cost-effective and robust alternative. researchgate.net
Integration of Advanced Computational Tools for Targeted Design
The role of computational chemistry in drug discovery is rapidly expanding, moving from a supportive role to a predictive and integral part of the design process. azolifesciences.com For this compound and its derivatives, computational tools can accelerate the identification of promising lead compounds and optimize their properties.
Key areas for the application of computational tools include:
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of indole derivatives with their biological activity. nih.govniscpr.res.innih.gov These models can then guide the design of new analogs with enhanced potency and selectivity. niscpr.res.in
Molecular Docking and Dynamics Simulations: For known biological targets, molecular docking can predict the binding mode and affinity of this compound analogs. nih.govsemanticscholar.org Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the key interactions involved. nih.gov For instance, docking studies have been used to understand the binding of indole derivatives to targets like the tubulin protein and the JAK-3 protein. nih.govnih.gov
Pharmacophore Modeling: When the 3D structure of the biological target is unknown, pharmacophore models can be generated based on a set of known active compounds. nih.gov These models define the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new hits.
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new designs, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. nih.gov
Recent research has successfully employed these computational strategies to design and identify novel indole derivatives with potential applications as monoamine oxidase inhibitors and for the treatment of Alzheimer's disease. niscpr.res.innih.gov
Exploration of Novel Biological Targets and Undiscovered Mechanisms
While the initial interest in indole-ethylamines may have been driven by their structural similarity to endogenous neurochemicals, the broad therapeutic potential of this scaffold is becoming increasingly apparent. nih.gov Future research should aim to identify novel biological targets and elucidate the mechanisms of action for compounds like this compound.
Emerging areas of investigation include:
Anti-inflammatory and Anticancer Activity: Indole derivatives have shown promise as anti-inflammatory and anticancer agents. nih.govnih.gov Research is ongoing to identify the specific cellular pathways and molecular targets modulated by these compounds, which could include protein kinases, transcription factors, or enzymes involved in inflammatory signaling. nih.gov
Metabolic Disorders: Recent studies have highlighted the potential of indole-ethylamine derivatives as regulators of lipid metabolism, targeting proteins like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1). nih.govresearchgate.netnih.gov This opens up new avenues for the development of therapies for conditions such as nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.netnih.gov
Infectious Diseases: The indole scaffold is a common motif in natural products with antimicrobial activity. nih.gov Screening this compound and its analogs against a panel of bacterial, fungal, and viral pathogens could lead to the discovery of new anti-infective agents.
Neurodegenerative Diseases: Beyond traditional neurotransmitter receptors, indole derivatives may offer therapeutic benefits in neurodegenerative diseases by targeting pathways involved in protein aggregation, oxidative stress, and neuroinflammation. nih.gov
A 2023 study demonstrated that novel indole ethylamine derivatives can act as dual-target regulators of lipid metabolism, showcasing the potential for these compounds in treating complex diseases like NAFLD. nih.govresearchgate.net The study found that a specific derivative could effectively activate PPARα and CPT1a, leading to a reduction in intracellular triglycerides. nih.govresearchgate.net
Translational Research from Mechanistic Understanding to Pre-clinical Efficacy
A critical aspect of future research will be the translation of fundamental mechanistic discoveries into tangible pre-clinical and, eventually, clinical outcomes. This requires a multidisciplinary approach that bridges the gap between basic science and therapeutic development.
Key steps in this translational pathway include:
In Vitro and In Vivo Pharmacological Profiling: Promising compounds identified through computational and initial biological screening must be subjected to rigorous pharmacological evaluation. This includes determining their potency, selectivity, and efficacy in relevant cell-based and animal models of disease.
Pharmacokinetic and Toxicological Assessment: A thorough understanding of a compound's ADME/Tox profile is essential for its advancement as a drug candidate. Studies will need to assess metabolic stability, bioavailability, and potential off-target toxicities.
Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response to indole-ethylamine-based drugs will be crucial for clinical trial design and patient stratification.
Lead Optimization: The initial lead compounds will likely require further chemical modification to improve their pharmacological and pharmacokinetic properties. This iterative process of design, synthesis, and testing is central to drug development.
Recent research on novel indole ethylamine derivatives for NAFLD has already begun this translational process, moving from in silico design and in vitro assays to demonstrating efficacy in cell-based models of lipid accumulation. nih.govresearchgate.netnih.gov
Collaborative Research Endeavors in Indole-Ethanamine Chemistry and Biology
The complexity of modern drug discovery necessitates a collaborative approach. The future of research on this compound and related compounds will be significantly enhanced by synergistic partnerships between different research groups and institutions.
Opportunities for collaboration include:
Academia-Industry Partnerships: Collaborations between academic labs with expertise in synthetic chemistry and molecular pharmacology and pharmaceutical companies with drug development capabilities can accelerate the translation of basic research findings.
Interdisciplinary Research Consortia: Bringing together experts in medicinal chemistry, computational biology, pharmacology, and clinical medicine can foster a more holistic approach to understanding and exploiting the therapeutic potential of indole-ethylamines.
Open Science Initiatives: Sharing data, research tools, and chemical probes can help to avoid duplication of effort and stimulate new research directions within the scientific community.
The Royal Society of Chemistry and other scientific bodies often curate themed collections and promote collaborations in areas like catalysis, chemical biology, and organic chemistry, which can serve as platforms for fostering such partnerships. rsc.org The diverse biological activities of indole derivatives, ranging from anticancer to antidiabetic properties, underscore the need for a wide range of expertise to fully explore their therapeutic potential. nih.govconsensus.app
Q & A
Q. Advanced Optimization :
- Use Pd-catalyzed Buchwald-Hartwig amination for regioselective aryl group attachment .
- Monitor reaction intermediates in real-time using LC-MS to minimize side products .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., indole NH proton at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <2 ppm mass accuracy .
- FT-IR : Identify NH (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .
Q. Advanced Characterization :
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., torsion angles between phenyl groups and indole core) using single-crystal diffraction .
- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign quaternary carbons .
Advanced Question: How can contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays) be resolved?
Methodological Answer:
Contradictions may arise from:
- Solubility Issues : Test solubility in assay buffers (e.g., PBS, DMSO) via nephelometry. Use surfactants (e.g., Tween-80) for hydrophobic compounds .
- Metabolic Instability : Perform hepatic microsome stability assays (human/rat) to identify rapid degradation pathways .
- Orthogonal Assays : Compare results from radioligand binding (e.g., 5-HT2A receptor) and functional assays (e.g., calcium flux) to distinguish binding affinity from efficacy .
Advanced Question: What strategies mitigate analytical challenges in detecting trace impurities?
Methodological Answer:
- HPLC-MS/MS : Use a Q-TOF system with a Poroshell 120 EC-C18 column (2.7 µm, 3.0 × 100 mm) to separate and identify impurities at <0.1% levels .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-A), and acidic/alkaline conditions to simulate degradation products .
- Chiral Separation : If stereoisomers are present, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
Basic Question: How should stability studies be designed for long-term storage?
Methodological Answer:
Q. Advanced Design :
Advanced Question: What computational approaches predict structure-activity relationships (SAR) for novel derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors). Validate with mutagenesis data .
- QSAR Modeling : Train models on datasets with substituent variations (e.g., electron-withdrawing groups on phenyl rings) using descriptors like logP and polar surface area .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding pocket dynamics and ligand residence time .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of airborne particles .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can in vitro pharmacological data be translated to in vivo models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
